![molecular formula C12H6ClF3N4O3 B608221 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid CAS No. 1193383-09-3](/img/structure/B608221.png)
1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Regulation von Hypoxie-induzierbaren Faktoren (HIFs) zu untersuchen, die eine entscheidende Rolle bei zellulären Reaktionen auf niedrige Sauerstoffspiegel spielen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von JNJ-42041935 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Benzimidazol-Kerns, die Einführung des Pyrazolrings und die anschließende Funktionalisierung, um die Trifluormethoxy- und Carbonsäuregruppen einzuführen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Basen wie Natriumhydrid und verschiedener organischer Lösungsmittel, darunter Dimethylsulfoxid (DMSO) und Tetrahydrofuran (THF) .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für JNJ-42041935 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseprozesse beinhalten. Dies würde die Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung robuster Reinigungstechniken wie Umkristallisation und Chromatographie .
Chemische Reaktionsanalyse
Arten von Reaktionen
JNJ-42041935 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Trifluormethoxy-Positionen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Alkyl- oder Arylgruppen an den Chlor- oder Trifluormethoxy-Positionen einführen können .
Wissenschaftliche Forschungsanwendungen
JNJ-42041935 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von HIF-PHD-Enzymen und ihre Rolle bei der Sauerstoffwahrnehmung und dem Zellstoffwechsel zu untersuchen.
Biologie: In Zellkulturstudien eingesetzt, um die Auswirkungen der HIF-Stabilisierung auf die Genexpression und zelluläre Reaktionen auf Hypoxie zu untersuchen.
Medizin: Als potenzieller Therapeutikum für Erkrankungen wie Anämie, ischämische Erkrankungen und Krebs untersucht, bei denen die Modulation der HIF-Aktivität positive Auswirkungen haben könnte.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf HIF-PHD-Enzyme abzielen, und bei der Untersuchung von Hypoxie-bezogenen Signalwegen
Wirkmechanismus
JNJ-42041935 übt seine Wirkung durch Hemmung der Aktivität von HIF-PHD-Enzymen aus. Diese Enzyme sind für die Hydroxylierung von HIF-α-Untereinheiten verantwortlich, die sie unter normoxischen Bedingungen zur Degradation markiert. Durch die Hemmung von HIF-PHD stabilisiert JNJ-42041935 HIF-α-Untereinheiten, wodurch sie sich ansammeln und die Transkription von Hypoxie-reaktiven Genen aktivieren können. Dies führt zu verschiedenen zellulären Reaktionen, darunter erhöhte Erythropoese, Angiogenese und metabolische Anpassung an niedrige Sauerstoffspiegel .
Wirkmechanismus
Target of Action
JNJ-42041935 is a potent, competitive, and selective inhibitor of prolyl hydroxylase PHD . It inhibits PHD1, PHD2, and PHD3 . These enzymes are key regulators of the hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen conditions .
Mode of Action
JNJ-42041935 acts as an active-site binding, iron insensitive, 2-oxoglutarate competitive, reversible inhibitor of PHD enzymes . It competes with 2-oxoglutarate, a co-substrate of PHD enzymes, thereby preventing the hydroxylation and subsequent degradation of HIF .
Biochemical Pathways
By inhibiting PHD enzymes, JNJ-42041935 stabilizes HIF, which then translocates to the nucleus and binds to hypoxia response elements (HREs) in the promoters of target genes . This leads to the transcriptional activation of a variety of genes involved in crucial biological processes such as erythropoiesis, angiogenesis, and metabolism .
Pharmacokinetics
It’s also known to have a significant biological effect in vivo, suggesting good bioavailability .
Result of Action
JNJ-42041935 has been shown to increase HIF-1α levels in cells and stimulate erythropoietin secretion in mice . In an inflammation-induced anemia model in rats, administration of JNJ-42041935 resulted in a significant increase in the number of circulating reticulocytes and red blood cells, increased blood hemoglobin and hematocrit .
Action Environment
The efficacy of JNJ-42041935, like other HIF stabilizers, can be influenced by the oxygen levels in the environment . Under hypoxic conditions, the activity of PHD enzymes decreases, leading to the stabilization of HIF. Therefore, the effectiveness of JNJ-42041935 may be reduced under low oxygen conditions as the target enzymes are less active . .
Biochemische Analyse
Biochemical Properties
Jnj-42041935 controls the biological activity of HIF-PHD . It interacts with HIF-PH1, HIF-PH2, and HIF-PH3 isozymes . The nature of these interactions is competitive, with Jnj-42041935 acting as an active-site binding, iron insensitive, 2-oxoglutarate competitive inhibitor .
Cellular Effects
Jnj-42041935 has been shown to elevate HIF-1α levels in Hep3B cells . This elevation of HIF-1α levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Jnj-42041935 exerts its effects through binding interactions with HIF-PH enzymes, leading to their inhibition . This inhibition can result in changes in gene expression, particularly the elevation of HIF-1α levels .
Temporal Effects in Laboratory Settings
Over time, Jnj-42041935 has been observed to stimulate erythropoietin secretion in mice and reverse inflammation-induced anemia in rats
Dosage Effects in Animal Models
In an inflammation-induced anemia model in rats, 100 µM/kg/day Jnj-42041935 significantly increased the number of circulating reticulocytes and red blood cells
Metabolic Pathways
Jnj-42041935 is involved in the metabolic pathway of HIF-PH enzymes . It interacts with these enzymes as a competitive inhibitor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-42041935 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzimidazole core, introduction of the pyrazole ring, and subsequent functionalization to introduce the trifluoromethoxy and carboxylic acid groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, including dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for JNJ-42041935 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of robust purification techniques, such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
JNJ-42041935 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at the chloro or trifluoromethoxy positions .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound features a unique structure that combines benzimidazole and pyrazole moieties, which are known for their pharmacological potential. The trifluoromethoxy group enhances its lipophilicity and biological activity, making it a valuable candidate for therapeutic applications.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole, including the compound , exhibit potent anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound has been evaluated against standard anti-inflammatory drugs such as diclofenac and indomethacin, showing superior efficacy in certain assays .
Table 1: Anti-inflammatory Activity Comparison
Compound | IC50 (μM) | Reference |
---|---|---|
1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid | TBD | |
Diclofenac | 5.40 | |
Indomethacin | TBD |
Anticancer Potential
The anticancer properties of this compound have been investigated through various in vitro assays. Studies indicate that this compound exhibits significant cytotoxicity against several cancer cell lines, including pancreatic cancer cells (SW1990 and AsPCl). The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth .
Table 2: Anticancer Activity Against Cell Lines
Enzyme Inhibition Studies
The compound has also been studied for its ability to inhibit various enzymes linked to cancer progression and inflammation. For example, it has shown potential as a dual inhibitor of COX enzymes and lipoxygenase, which are key players in inflammatory pathways and cancer metastasis .
Case Study 1: In Vitro Evaluation of Anti-inflammatory Effects
In a controlled experiment, the compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. Results indicated that it had a higher selectivity index compared to traditional NSAIDs, suggesting it may offer therapeutic benefits with reduced side effects .
Case Study 2: Anticancer Activity Assessment
A series of experiments were conducted using different cancer cell lines to evaluate the cytotoxic effects of the compound. Results showed that it significantly reduced cell viability at lower concentrations than many existing chemotherapeutics, indicating its potential as a lead compound for further development .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dimethyloxalylglycin (DMOG): Ein weiterer HIF-PHD-Inhibitor, der im Vergleich zu JNJ-42041935 weniger selektiv ist.
Kobaltchlorid: Eine Chemikalie, die HIF stabilisiert, indem sie die HIF-PHD-Aktivität hemmt, aber mit breiteren Auswirkungen auf die zelluläre Metallhomöostase.
IOX2: Ein selektiver HIF-PHD-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus
Einzigartigkeit von JNJ-42041935
JNJ-42041935 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als HIF-PHD-Inhibitor. Es zeigt eine mehr als 100-fache Selektivität gegenüber dem Faktor, der den Hypoxie-induzierbaren Faktor (FIH) hemmt, und minimale Affinität zu einer Reihe anderer Rezeptoren, Enzyme und Kinasen. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der HIF-Regulation und ihrer potenziellen therapeutischen Anwendungen .
Biologische Aktivität
1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid, also known as JNJ-42041935, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H6ClF3N4O3
- Molecular Weight : 346.65 g/mol
- CAS Number : 1193383-09-3
JNJ-42041935 acts primarily as a prolyl hydroxylase domain (PHD) inhibitor , which stabilizes hypoxia-inducible factor (HIF) levels. This stabilization leads to the translocation of HIF to the nucleus, where it activates genes involved in erythropoiesis and other critical biological processes:
- Target Enzymes : PHD enzymes are responsible for the degradation of HIF under normoxic conditions.
- Binding Mechanism : The compound binds competitively to the active site of PHD enzymes, preventing their interaction with 2-oxoglutarate, an essential cofactor for their activity .
In Vitro Studies
Research indicates that JNJ-42041935 exhibits various biological effects:
- Erythropoietin Secretion : In vitro studies have shown that JNJ-42041935 increases erythropoietin secretion in Hep3B cells, which is crucial for red blood cell production.
In Vivo Studies
In vivo experiments further elucidate the compound's potential:
- Animal Models : In a rat model of inflammation-induced anemia, administration of JNJ-42041935 at a dosage of 100 µM/kg/day significantly increased circulating reticulocytes and red blood cells, demonstrating its efficacy in stimulating erythropoiesis .
Pharmacokinetics
The pharmacokinetic profile of JNJ-42041935 suggests good bioavailability and stability:
- Absorption and Distribution : The compound shows promising absorption characteristics when administered orally.
- Metabolism : It undergoes metabolic pathways typical for PHD inhibitors, which may involve hepatic metabolism .
Comparative Biological Activity
To contextualize the biological activity of JNJ-42041935, it is informative to compare it with other compounds exhibiting similar mechanisms:
Case Studies
Several studies highlight the therapeutic potential of JNJ-42041935:
- Study on Anemia : A study demonstrated that the compound effectively reversed anemia in rats by enhancing erythropoietin levels and promoting red blood cell production.
- Cancer Research : Preliminary findings suggest that compounds with similar structural motifs may exhibit anticancer properties through modulation of HIF pathways .
Eigenschaften
IUPAC Name |
1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4O3/c13-6-1-7-8(2-9(6)23-12(14,15)16)19-11(18-7)20-4-5(3-17-20)10(21)22/h1-4H,(H,18,19)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHHASJVTYRJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)N3C=C(C=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193383-09-3 | |
Record name | JNJ-42041935 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193383093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-42041935 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4PPL01131 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.